molecular formula C21H22N6 B2778799 N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-78-8

N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2778799
CAS No.: 896001-78-8
M. Wt: 358.449
InChI Key: FRJDNOOVOMLLRZ-UHFFFAOYSA-N
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Description

N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Common reagents include dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) . The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-13-9-10-18(15(3)11-13)23-19-16-12-22-27(4)20(16)26-21(25-19)24-17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJDNOOVOMLLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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